molecular formula C3H7BF3KO B586296 Potassium (2-methoxyethyl)trifluoroborate CAS No. 1408168-69-3

Potassium (2-methoxyethyl)trifluoroborate

Cat. No. B586296
CAS RN: 1408168-69-3
M. Wt: 165.992
InChI Key: DGWPDVMILPSZOB-UHFFFAOYSA-N
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Description

Potassium (2-methoxyethyl)trifluoroborate is a special class of organoboron reagents . It is a white solid and is part of the potassium trifluoroborates which are known for their moisture- and air-stability, and remarkable compliance with strong oxidative conditions .


Molecular Structure Analysis

The molecular formula of this compound is C3H7BF3KO . The InChI code is 1S/C3H7BF3O.K/c1-8-3-2-4(5,6)7;/h2-3H2,1H3;/q-1;+1 . The Canonical SMILES is B-(F)(F)F.[K+] .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 165.99 g/mol . The compound is stable in moisture and air .

Scientific Research Applications

  • Suzuki Cross-Coupling Reactions : Potassium alkenyltrifluoroborates, a related compound, are used in Suzuki cross-coupling reactions with aryl or alkenyl halides, yielding good results with high tolerance for various functional groups. These compounds are air- and moisture-stable, making them practical for long-term storage and use in synthesis (Molander & Rivero, 2002).

  • Asymmetric Conjugate Arylation : Potassium aryloxymethyltrifluoroborates have been used in the presence of a chiral diene-rhodium catalyst to achieve high enantioselectivity in arylations, indicating the potential for creating complex, chiral molecules (Ming & Hayashi, 2016).

  • Synthesis of Potassium Trifluoroborate Compounds : Improved methods for synthesizing potassium (trifluoromethyl)trifluoroborate have been developed, showcasing the growing interest in these compounds for various applications in chemistry (Molander & Hoag, 2003).

  • Oxidation Reactions : Organotrifluoroborates containing hydroxyl groups, including potassium-based varieties, have been successfully oxidized with retention of the trifluoroborate moiety, demonstrating their versatility in organic synthesis (Molander & Petrillo, 2006).

  • Stable Trifluoroborate Salts : The preparation of stable potassium trifluoroborate salts for use in palladium-mediated cross-coupling has been achieved, highlighting their utility in complex organic synthesis processes (Katz, Lapointe & Dinsmore, 2009).

  • Homocoupling in Aqueous Media : Potassium aryl trifluoroborates have been used in environmentally friendly homocoupling reactions in water, further exemplifying their utility in green chemistry (Santos-Filho et al., 2011).

Safety and Hazards

Potassium (2-methoxyethyl)trifluoroborate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

potassium;trifluoro(2-methoxyethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BF3O.K/c1-8-3-2-4(5,6)7;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWPDVMILPSZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCOC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1408168-69-3
Record name potassium (2-methoxyethyl)trifluoroborate
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